

An In-Depth Technical Guide to the Spectral Data of N-Butylphthalimide

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Compound of Interest

Compound Name: *N-Butylphthalimide*

Cat. No.: *B073850*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **N-Butylphthalimide** ($C_{12}H_{13}NO_2$), a compound of interest in organic synthesis and pharmaceutical development. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectral analyses.

Spectroscopic Data

The following sections summarize the key spectral data for **N-Butylphthalimide**, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **N-Butylphthalimide**. The 1H and ^{13}C NMR data are presented below.

Table 1: 1H NMR Spectral Data for **N-Butylphthalimide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.84 - 7.81	m	2H	Aromatic C-H
7.71 - 7.68	m	2H	Aromatic C-H
3.68	t, J = 7.3 Hz	2H	N-CH ₂ -
1.69 - 1.62	m	2H	-CH ₂ -CH ₂ -N
1.37	sextet, J = 7.5 Hz	2H	-CH ₂ -CH ₃
0.94	t, J = 7.4 Hz	3H	-CH ₃

Table 2: ¹³C NMR Spectral Data for **N-Butylphthalimide**

Chemical Shift (δ) ppm	Assignment
168.3	C=O (imide)
133.9	Aromatic C-H
132.1	Aromatic C (quaternary)
123.2	Aromatic C-H
37.8	N-CH ₂ -
29.1	-CH ₂ -CH ₂ -N
20.2	-CH ₂ -CH ₃
13.7	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **N-Butylphthalimide**. The characteristic absorption bands are detailed below.

Table 3: IR Spectral Data for **N-Butylphthalimide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2959, 2932, 2872	Medium	C-H stretch (aliphatic)
1771	Strong	C=O stretch (imide, asymmetric)
1709	Strong	C=O stretch (imide, symmetric)
1608	Medium	C=C stretch (aromatic)
1466, 1437	Medium	C-H bend (aliphatic)
1396	Strong	C-N stretch
719	Strong	C-H bend (aromatic, ortho-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **N-Butylphthalimide**.

Table 4: Mass Spectrometry Data for **N-Butylphthalimide**

m/z	Relative Intensity	Assignment
203	45%	[M] ⁺ (Molecular Ion)
160	100%	[M - C ₃ H ₇] ⁺
148	20%	[M - C ₄ H ₉ N] ⁺
132	15%	[C ₈ H ₄ O ₂] ⁺
104	30%	[C ₇ H ₄ O] ⁺
76	25%	[C ₆ H ₄] ⁺

Experimental Protocols

This section outlines the methodologies for the synthesis of **N-Butylphthalimide** and the acquisition of the presented spectral data.

Synthesis of N-Butylphthalimide

A common and efficient method for the synthesis of **N-Butylphthalimide** is the reaction of phthalic anhydride with n-butylamine.

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and n-butylamine (1.0 - 1.2 eq).
- Add a suitable solvent, such as glacial acetic acid or water, to the flask.
- Heat the reaction mixture to reflux (approximately 100-160 °C) and maintain for 0.5-20 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the mixture into cold water to induce precipitation.
- Wash the collected solid with cold water and dry under vacuum to yield **N-Butylphthalimide**.
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

NMR Spectroscopy Protocol

- Instrument: 400 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl_3)
- Concentration: Approximately 10-20 mg of **N-Butylphthalimide** dissolved in 0.6 mL of CDCl_3 .

- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ^1H NMR: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Proton-decoupled carbon experiment.

IR Spectroscopy Protocol

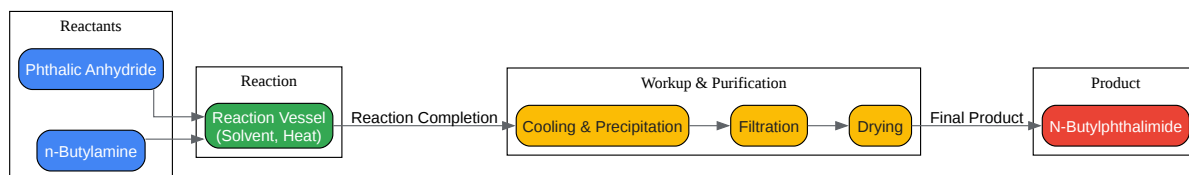
- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
- Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry Protocol

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
- Ionization Method: Electron Ionization (EI) at 70 eV.
- GC Column: A nonpolar capillary column (e.g., DB-5ms).
- Injection: A dilute solution of **N-Butylphthalimide** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected.
- Temperature Program: The oven temperature was ramped to ensure good separation and elution of the compound.

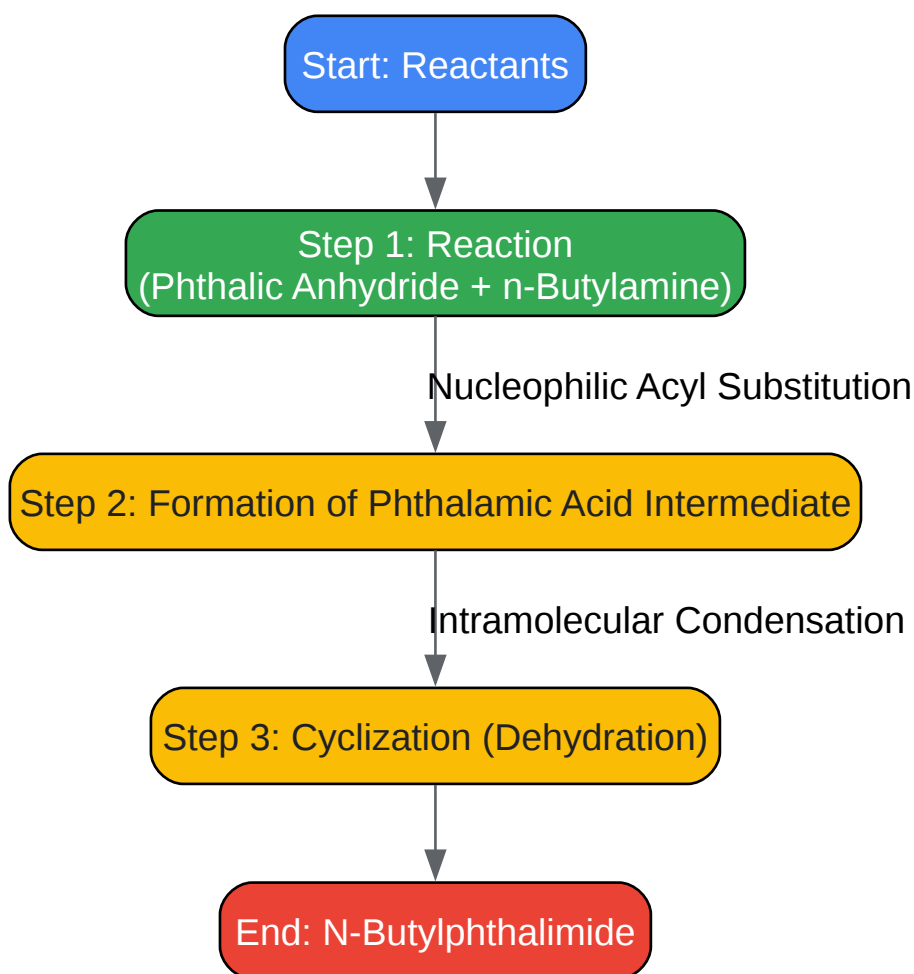
Visualizations

The following diagrams illustrate the synthesis workflow for **N-Butylphthalimide**.



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Caption: Synthesis workflow for **N-Butylphthalimide**.



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Caption: Logical steps in the synthesis of **N-Butylphthalimide**.

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